molecular formula C23H12F34N2O2 B11716610 N,N'-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide)

N,N'-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide)

Cat. No.: B11716610
M. Wt: 994.3 g/mol
InChI Key: BMICQKRPAHMBEP-UHFFFAOYSA-N
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Description

N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) is a fluorinated organic compound characterized by its unique structure and properties. This compound is notable for its high degree of fluorination, which imparts significant chemical stability and resistance to degradation. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of a chloro atom with dithiol functions of pentane-1,5-dithiole . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a base to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the high fluorine content provides significant resistance to these reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases such as sodium hydroxide or potassium carbonate for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) involves its interaction with molecular targets through its fluorinated structure. The high electronegativity of fluorine atoms can influence the compound’s binding affinity to various molecular targets, affecting pathways involved in chemical and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring durable and stable compounds.

Properties

Molecular Formula

C23H12F34N2O2

Molecular Weight

994.3 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-[5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoylamino)pentyl]nonanamide

InChI

InChI=1S/C23H12F34N2O2/c24-8(25,10(28,29)12(32,33)14(36,37)16(40,41)18(44,45)20(48,49)22(52,53)54)6(60)58-4-2-1-3-5-59-7(61)9(26,27)11(30,31)13(34,35)15(38,39)17(42,43)19(46,47)21(50,51)23(55,56)57/h1-5H2,(H,58,60)(H,59,61)

InChI Key

BMICQKRPAHMBEP-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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